2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine
Description
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a 4-ethylphenyl group at the 2-position and a methyl group at the 7-position.
Properties
IUPAC Name |
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-3-13-4-6-14(7-5-13)15-11-18-9-8-12(2)10-16(18)17-15/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELLLLXOVAYQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another approach is the transition metal-catalyzed formal [4 + 2] cycloaddition reaction . These methods provide efficient pathways to construct the imidazopyridine core with high regioselectivity and yield.
Industrial production methods for this compound may involve the use of Grignard reagents and pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired product . The use of transition metal catalysts, such as palladium or nickel, can also facilitate the synthesis of this compound through cross-coupling reactions .
Chemical Reactions Analysis
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions can be carried out using halogenating agents, such as bromine or chlorine, under appropriate conditions .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines . Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, into the imidazopyridine core .
Scientific Research Applications
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticancer, antibacterial, and antifungal activities . The compound’s ability to interact with DNA and proteins makes it a valuable tool in drug discovery and development .
In industry, this compound is used in the production of pharmaceuticals and agrochemicals . Its unique chemical properties, such as metabolic stability and solubility, make it an attractive candidate for various applications in these fields .
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .
The molecular targets of this compound include GABA receptors, proton pumps, and aromatase enzymes . By modulating these targets, the compound can exert its therapeutic effects in various disease conditions, such as cancer, inflammation, and neurological disorders .
Comparison with Similar Compounds
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines . These compounds share a similar imidazopyridine core but differ in the position and nature of substituents on the ring . For example, imidazo[4,5-b]pyridines have a fused imidazole ring at the 4,5-position, while imidazo[4,5-c]pyridines have it at the 4,5-position .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include 2-(4-ethylphenyl)imidazo[4,5-b]pyridine and 2-(4-ethylphenyl)imidazo[4,5-c]pyridine, which have been studied for their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
